1-Benzoylpyrrolidin-2-one
Overview
Description
1-Benzoylpyrrolidin-2-one is an organic compound with the molecular formula C11H11NO2. It is a derivative of pyrrolidinone, where a benzoyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Benzoylpyrrolidin-2-one is amines . In the presence of amines, this compound undergoes a reaction to afford transamidated products .
Mode of Action
This compound interacts with amines in a process called transamidation . This reaction is facilitated by DTBP and TBAI and results in the formation of transamidated products . The reaction occurs under aqueous conditions and displays good functional group tolerance .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transamidation of N-acyl lactam amides . The compound reacts with amines to yield transamidated products, indicating its role in the modification of amine-containing compounds .
Pharmacokinetics
The compound’s reactivity with amines suggests it may be metabolized in environments where amines are present .
Result of Action
The molecular effect of this compound’s action is the formation of transamidated products from the reaction with amines . This suggests that the compound may alter the structure and function of amine-containing molecules.
Action Environment
The action of this compound is influenced by the presence of amines and occurs under aqueous conditions . This suggests that the compound’s efficacy and stability may be affected by the concentration of amines and the presence of water in its environment.
Biochemical Analysis
Biochemical Properties
It has been used in the transamidation of amines under aqueous conditions . This suggests that it may interact with enzymes and other biomolecules in the context of these reactions. The exact nature of these interactions and the specific enzymes or biomolecules involved are not currently known.
Molecular Mechanism
It is known to participate in transamidation reactions with amines , suggesting it may interact with biomolecules and potentially influence enzyme activity or gene expression. The specifics of these interactions and their effects at the molecular level are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylpyrrolidin-2-one can be synthesized through several methods. One common method involves the acylation of pyrrolidin-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to 1-benzylpyrrolidin-2-one.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-benzylpyrrolidin-2-one.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Benzoylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
- 1-Benzoylpiperidin-2-one
- 1-Benzoylazepan-2-one
- 2-Pyrrolidinone
Comparison: 1-Benzoylpyrrolidin-2-one is unique due to its specific structural features and reactivity. Compared to 1-benzoylpiperidin-2-one and 1-benzoylazepan-2-one, it has a smaller ring size, which affects its chemical properties and biological activity. Its reactivity and applications are distinct from those of 2-pyrrolidinone due to the presence of the benzoyl group.
Properties
IUPAC Name |
1-benzoylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRTZYURDKMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178708 | |
Record name | 2-Pyrrolidinone, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2399-66-8 | |
Record name | 1-Benzoyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-benzoyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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